molecular formula C13H11NS B081531 [1,1'-Biphenyl]-4-carbothioamide CAS No. 13363-50-3

[1,1'-Biphenyl]-4-carbothioamide

Cat. No. B081531
CAS RN: 13363-50-3
M. Wt: 213.3 g/mol
InChI Key: HYDDAJTWPBWUOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,1'-Biphenyl]-4-carbothioamide-like compounds involves multi-step chemical reactions, starting from readily available precursors. A rapid synthesis method was established for 3-bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate in the synthesis of biologically active compounds. The method involves bromination, oxyalkylation, and thioamidation, with a total yield of 49.2% (Wang et al., 2016).

Molecular Structure Analysis

Crystal structure studies and Hirshfeld surface analysis reveal the intricate details of the molecular structure of similar carbothioamide compounds. For example, the crystal structure of a related compound demonstrated a three-dimensional network with specific intermolecular contacts, highlighting the importance of C—H•••O and N—H•••S interactions in the crystal packing (Kumara et al., 2017).

Chemical Reactions and Properties

Carbothioamides, including [1,1'-Biphenyl]-4-carbothioamide, undergo various chemical reactions, leading to a wide range of derivatives with potential biological activities. For instance, the oxidative dimerization of carbothioamides using Oxone as an oxidant efficiently synthesizes 1,2,4-thiadiazoles, showcasing the chemical versatility of carbothioamides (Yoshimura et al., 2014).

Scientific Research Applications

Application 1: Synthetic Organic Chemistry

  • Scientific Field: Synthetic Organic Chemistry .
  • Summary of the Application: Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
  • Methods of Application: The synthesis of biphenyl derivatives involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
  • Results or Outcomes: The synthesized compounds have a wide range of biological and medicinal applications .

Application 2: Antibacterial Agents

  • Scientific Field: Medicinal Chemistry .
  • Summary of the Application: A series of biphenyl and dibenzofuran derivatives were designed and synthesized as potential antimicrobial agents against antibiotic-resistant bacteria .
  • Methods of Application: The biphenyl and dibenzofuran derivatives were synthesized by Suzuki-coupling and demethylation reactions .
  • Results or Outcomes: Eleven compounds exhibited potent antibacterial activities against the prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . For example, compounds 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol showed potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis .

Application 3: Aggregation-Induced Emission (AIE)

  • Scientific Field: Material Science .
  • Summary of the Application: Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent molecules in solutions show bright emission upon aggregate formation . This is due to the restriction of intramolecular motions (RIM) caused by intermolecular steric interaction .
  • Methods of Application: The AIE phenomenon is exploited in the development of AIE luminogens (AIEgens), which have demonstrated great potential in different areas from organic electronics to biomedical research and physical process monitoring .
  • Results or Outcomes: AIEgens based organic light-emitting diodes (OLEDs) show bright luminescence, high current efficiency, and excellent external quantum efficiency with very low efficiency roll off . AIE liquid crystals with bright emission could be used to fabricate liquid crystal displays without the need for backlight to reduce energy consumption .

Application 4: Electrical Insulating Fluids

  • Scientific Field: Electrical Engineering .
  • Summary of the Application: Polychlorinated biphenyls (PCBs), a class of biphenyl derivatives, were widely used as electrical insulating fluids in capacitors and transformers .
  • Methods of Application: PCBs were manufactured and used in various electrical components due to their desirable properties .
  • Results or Outcomes: Capacitors and transformers were the dominant uses of PCBs, making up about 75% of their applications .

Application 5: Aggregation-Induced Emission (AIE) for Physical Process Monitoring

  • Scientific Field: Physical Chemistry .
  • Summary of the Application: The light-up response of AIEgens has been successfully used for physical process monitoring, such as glass transition, polymerization, micelle formation, gelation, self-assembly, etc., with RIM caused by microenvironment changes .
  • Methods of Application: The AIE phenomenon is exploited in the development of AIE luminogens (AIEgens), which have demonstrated great potential in different areas from organic electronics to biomedical research and physical process monitoring .
  • Results or Outcomes: The light-up response of AIEgens was used successfully for physical process monitoring with RIM caused by microenvironment changes .

Application 6: Plasticizers

  • Scientific Field: Material Science .
  • Summary of the Application: PCBs were blended with other chemicals as plasticizers and used in a range of products including caulks, adhesives, plastics, and carbonless copy paper .
  • Methods of Application: PCBs were manufactured and used in various electrical components due to their desirable properties .
  • Results or Outcomes: The numerous plasticizer applications were about 9% of the total applications of PCBs .

Safety And Hazards

The safety data sheet for biphenyl indicates that it’s considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-phenylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDDAJTWPBWUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578260
Record name [1,1'-Biphenyl]-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-carbothioamide

CAS RN

13363-50-3
Record name [1,1'-Biphenyl]-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Biphenylthiocarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Wang, J Ma, H Wang, F Hu, B Sun, T Tan… - Organic & …, 2023 - pubs.rsc.org
In this study, a metal-free synthesis of 2,4,5-trisubstituted thiazoles using 2H-azirines and thioamides is disclosed. Under the catalysis of HClO4, the protocol was realized through a …
Number of citations: 1 pubs.rsc.org
A Nandy, G Sekar - The Journal of Organic Chemistry, 2021 - ACS Publications
An efficacious and mild KO t Bu-promoted intramolecular C–S cross-coupling of ortho-iodothioanilides in conjunction with a catalytic quantity of phenanthroline as an additive has been …
Number of citations: 8 pubs.acs.org
X Li, Q Pan, R Hu, X Wang, Z Yang… - Asian Journal of Organic …, 2016 - Wiley Online Library
A straightforward and convenient method for the one‐pot synthesis of thioamides has been developed by using a three‐component reaction involving readily available benzyl chlorides, …
Number of citations: 15 onlinelibrary.wiley.com
K Yamaguchi, T Murai, S Hasegawa… - The Journal of …, 2015 - ACS Publications
A series of 5-N-arylaminothiazoles was prepared by reacting thioamide dianions derived from secondary thioamides with thioformamides, followed by sequential oxidation with iodine. X…
Number of citations: 38 pubs.acs.org
A Gupta, JK Vankar, JP Jadav… - The Journal of Organic …, 2022 - ACS Publications
A mild, greener approach toward thioamide synthesis has been developed. Its unique features include water-mediated reaction with no input energy, additives, or catalysts as well. The …
Number of citations: 8 pubs.acs.org

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